molecular formula C10H13NO2 B15323131 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine

2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine

Cat. No.: B15323131
M. Wt: 179.22 g/mol
InChI Key: JGHMDAGZXWHCCB-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine is a chemical compound characterized by a benzodioxole ring attached to a propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine typically involves the following steps:

  • Starting Materials: The synthesis begins with benzo[d][1,3]dioxole-5-carboxylic acid as the starting material.

  • Reduction: The carboxylic acid group is reduced to an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Amination: The aldehyde group is then converted to the amine group through reductive amination, using ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group can be reduced to form the amine group.

  • Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Nitro derivatives

  • Reduction: Amine derivatives

  • Substitution: Substituted benzodioxole derivatives

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is used in the production of various chemical products, including dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism by which 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist to specific receptors, modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yl)ethan-1-amine: Similar structure with an ethyl group instead of a propyl group.

  • 2-(Benzo[d][1,3]dioxol-5-yl)piperidine: Contains a piperidine ring instead of a propylamine group.

Uniqueness: 2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine is unique due to its specific structural features, which influence its reactivity and biological activity. Its propylamine group provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)propan-1-amine

InChI

InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3

InChI Key

JGHMDAGZXWHCCB-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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